

Introduction: The Significance of 2-Selenophenecarboxaldehyde

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Compound of Interest

Compound Name: 2-Selenophenecarboxaldehyde

CAS No.: 25109-26-6

Cat. No.: B1329841

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In the landscape of medicinal chemistry and materials science, selenium-containing heterocycles represent a class of compounds with significant potential. Selenophenes, as bioisosteres of thiophenes and furans, have garnered substantial interest for their unique electronic properties and diverse biological activities, including anticancer, antioxidant, and antibacterial effects.[1][2][3][4] At the heart of this promising class of molecules lies **2-Selenophenecarboxaldehyde** (C₅H₄OSe), a versatile aldehyde-functionalized selenophene.[5] Its aldehyde group serves as a reactive handle for a multitude of chemical transformations, making it an invaluable building block for the synthesis of more complex, biologically active molecules and novel organic electronic materials.[6]

This guide provides a comprehensive exploration of the molecular structure of **2-Selenophenecarboxaldehyde**, moving from its chemical synthesis to its detailed structural elucidation through a combination of spectroscopic, crystallographic, and computational methodologies. Our objective is to furnish researchers, scientists, and drug development professionals with a deep, mechanistic understanding of this compound's fundamental properties.

Part 1: Synthesis - The Vilsmeier-Haack Approach

The introduction of a formyl (-CHO) group onto an electron-rich aromatic ring is a cornerstone transformation in organic synthesis. For selenophene, the Vilsmeier-Haack reaction is a highly effective and widely employed method.^{[7][8][9]} This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).^{[10][11]} The resulting electrophilic iminium salt readily reacts with the electron-rich selenophene ring, followed by hydrolysis to yield the desired aldehyde.

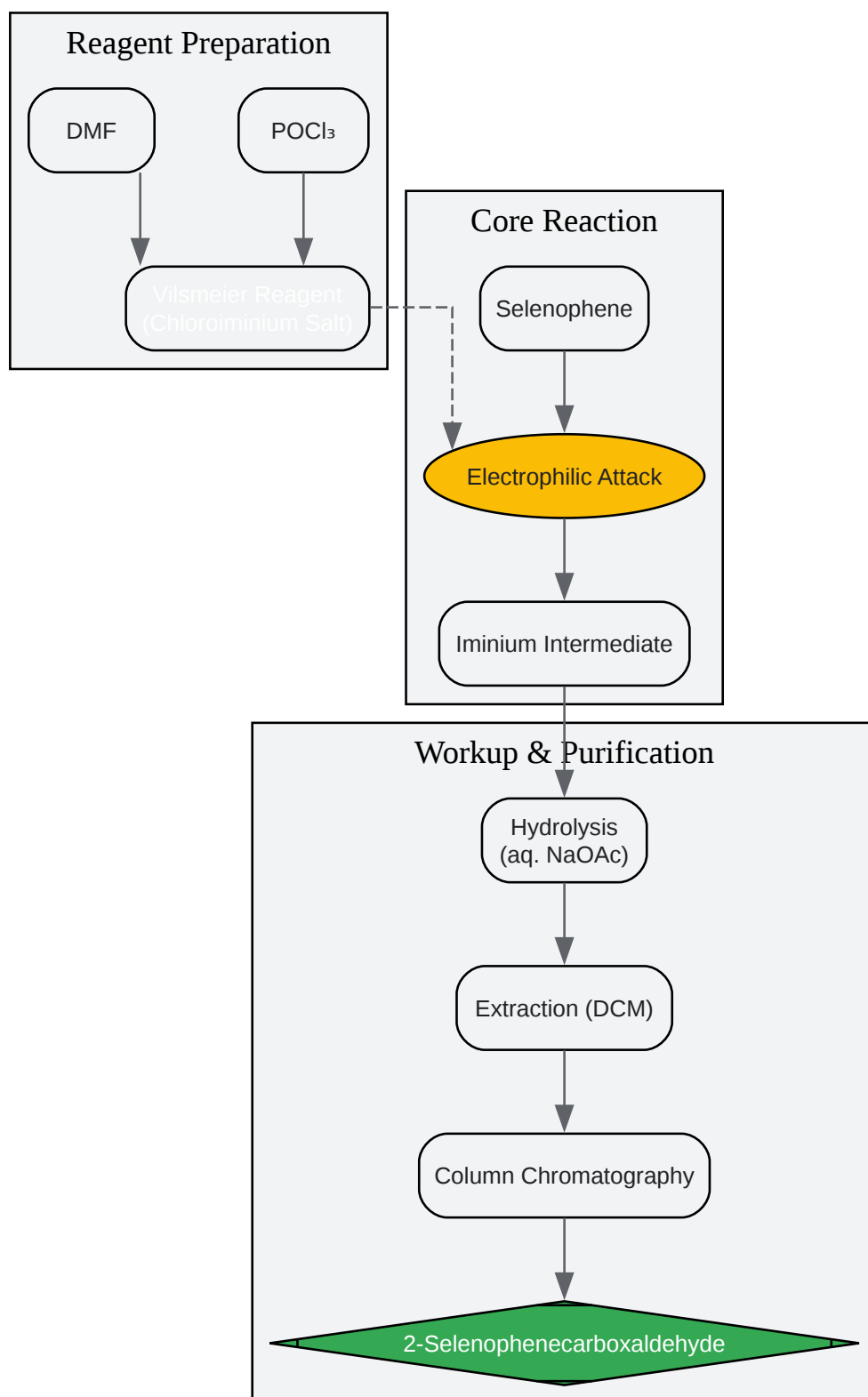
The choice of the Vilsmeier-Haack reaction is predicated on its reliability, mild conditions, and high regioselectivity for the 2-position of the selenophene ring, which is activated towards electrophilic substitution by the selenium heteroatom.

Experimental Protocol: Vilsmeier-Haack Formylation of Selenophene

- Reagents and Equipment:
 - Selenophene
 - N,N-Dimethylformamide (DMF), anhydrous
 - Phosphorus oxychloride (POCl₃)
 - Dichloromethane (DCM), anhydrous
 - Ice bath
 - Round-bottom flask with a magnetic stirrer
 - Dropping funnel
 - Standard workup and purification apparatus (separatory funnel, rotary evaporator, chromatography columns)
- Step-by-Step Procedure:

- Vilsmeier Reagent Formation: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF in anhydrous DCM. Cool the solution to 0°C using an ice bath.
- Add POCl₃ dropwise to the cooled DMF solution via the dropping funnel over 30 minutes. Maintain the temperature at 0°C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the chloroiminium salt (Vilsmeier reagent).
- Formylation: Dissolve selenophene in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (approx. 40-50°C) for 2-4 hours, monitoring the reaction progress by TLC.
- Hydrolysis: Cool the reaction mixture back to 0°C and carefully quench by the slow addition of an ice-cold aqueous solution of sodium acetate or sodium bicarbonate until the mixture is neutralized. This step hydrolyzes the intermediate iminium salt to the aldehyde.
- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel to yield pure **2-Selenophenecarboxaldehyde**.

Synthesis Workflow Diagram

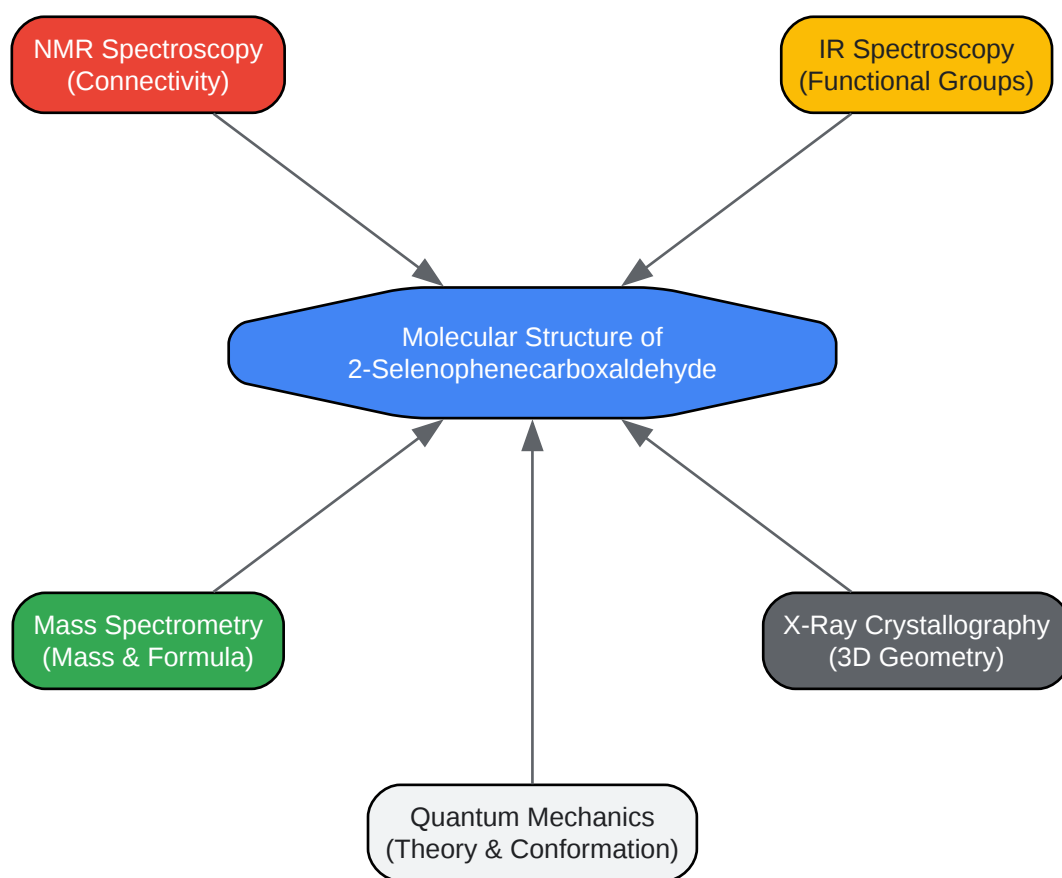


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Caption: Vilsmeier-Haack synthesis of **2-Selenophenecarboxaldehyde**.

Part 2: A Convergent Approach to Structural Elucidation

Determining the precise molecular structure of a compound like **2-Selenophenecarboxaldehyde** requires a multi-faceted analytical approach. No single technique provides a complete picture. Instead, we converge data from spectroscopy, crystallography, and computational modeling to build a self-validating and comprehensive structural profile. This integrated strategy ensures that the proposed structure is consistent across different physical and theoretical examinations.



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Caption: Integrated workflow for structural determination.

Part 3: Spectroscopic Characterization

Spectroscopy provides the foundational data regarding the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework. For **2-Selenophenecarboxaldehyde**, we anticipate specific signals for the three ring protons and the single aldehyde proton. The presence of the magnetically active ^{77}Se isotope (7.6% natural abundance) can lead to satellite peaks, providing direct evidence of H-Se or C-Se coupling.[\[12\]](#)

Proton/Carbon	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)	Rationale / Notes
Aldehyde (-CHO)	9.8 - 10.0	185 - 195	Deshielded due to the electronegativity of oxygen and the magnetic anisotropy of the C=O bond.
H-5	8.3 - 8.5	~145	Most deshielded ring proton due to proximity to both the electron-withdrawing aldehyde and the selenium atom.
H-3	7.9 - 8.1	~140	Deshielded by the adjacent selenium atom.
H-4	7.3 - 7.5	~130	Least deshielded ring proton, coupled to both H-3 and H-5.
C-2 (C-CHO)	-	~150	Carbon bearing the aldehyde group, significantly deshielded.
C-5	-	~138	Alpha to selenium and adjacent to the formyl-substituted carbon.

Note: Predicted shifts are based on data from analogous compounds like 2-thiophenecarboxaldehyde and other selenophene derivatives.^{[13][14]}

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by measuring their vibrational frequencies. The spectrum of **2-Selenophenecarboxaldehyde** is dominated by the strong

carbonyl stretch of the aldehyde.

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
C=O Stretch (Aldehyde)	1665 - 1685	Strong
C-H Stretch (Aldehyde)	2720 - 2830	Medium, often two bands
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak
C=C Stretch (Ring)	1400 - 1600	Medium, multiple bands

Rationale: The conjugation of the aldehyde with the selenophene ring lowers the C=O stretching frequency compared to a saturated aldehyde (typically 1720-1740 cm⁻¹).^{[15][16]} The aldehydic C-H stretch is a highly diagnostic, though sometimes weak, pair of bands.^[17]

Mass Spectrometry (MS)

MS provides the molecular weight and formula. The key feature for a selenium-containing compound is its distinctive isotopic pattern arising from multiple stable isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se). The calculated molecular weight of C₅H₄OSe is 159.06 g/mol.^[13] The mass spectrum will show a cluster of peaks around the molecular ion (M⁺) corresponding to this isotopic distribution, which is an unambiguous confirmation of the presence of one selenium atom.

Part 4: Crystallographic and Conformational Analysis

While spectroscopy defines connectivity, crystallography and conformational analysis reveal the molecule's three-dimensional arrangement.

X-Ray Crystallography

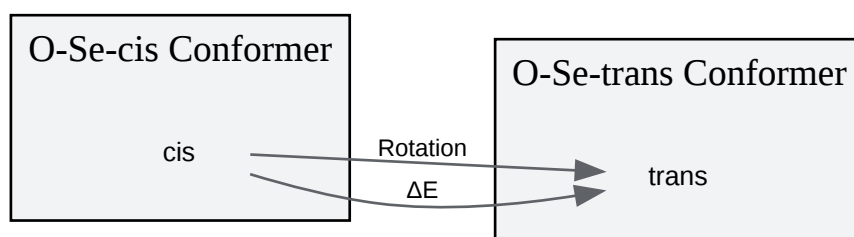
Single-crystal X-ray diffraction is the definitive method for determining the precise 3D structure, including bond lengths and angles.^[6] Although a specific crystal structure for **2-**

Selenophenecarboxaldehyde is not readily available in public databases, we can infer its key structural parameters from extensive studies on related selenophene derivatives.^[6]

Crystallographic Parameter	Expected Value	Reference/Rationale
Crystal System	Monoclinic / Triclinic	Common for selenophene derivatives.[6]
Space Group	P2 ₁ /c, P-1	Frequently observed for similar structures.[6]
C-Se Bond Length	1.85 - 1.90 Å	Based on NIST experimental data for selenophene rings.[6]
Ring Planarity	Essentially planar	Characteristic of aromatic heterocyclic systems.[6]

Conformational Analysis

Rotation around the single bond connecting the aldehyde group to the selenophene ring gives rise to two planar conformers: the O-Se-cis (syn) and O-Se-trans (anti) rotamers.[18] The relative stability of these conformers is governed by a balance of steric repulsion and electrostatic interactions (e.g., dipole-dipole interactions). For related 2-heterocyclic aldehydes, the O-Heteroatom-trans conformer is often found to be more stable. Computational methods are ideal for quantifying this energy difference.[19][20]



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Caption: Rotational conformers of **2-Selenophenecarboxaldehyde**.

Part 5: Quantum Chemical Calculations

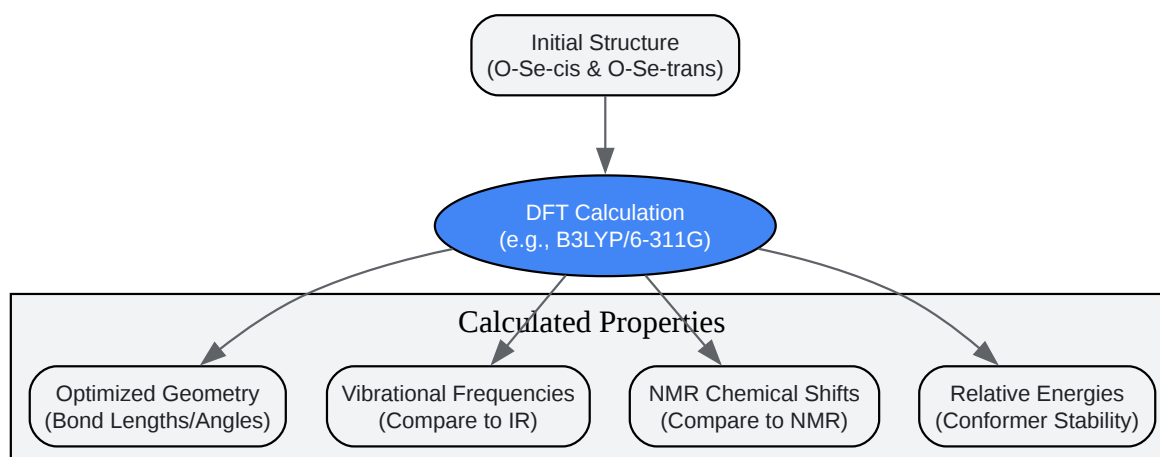
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a powerful theoretical lens to validate and expand upon experimental findings.[21] These in silico

experiments can accurately predict molecular geometries, vibrational frequencies, and NMR chemical shifts, offering a direct comparison with experimental data.[22]

Computational Protocol Workflow

A typical DFT workflow for analyzing **2-Selenophenecarboxaldehyde** involves several key steps:

- **Geometry Optimization:** The initial molecular structure is optimized to find its lowest energy conformation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set). This provides theoretical bond lengths and angles that can be compared to crystallographic data.
- **Frequency Calculation:** A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies can be scaled and compared directly with the experimental IR spectrum.
- **NMR Prediction:** The magnetic shielding tensors are calculated (e.g., using the GIAO method) to predict ^1H and ^{13}C NMR chemical shifts, which are then compared to experimental spectra.
- **Conformational Energy:** The energies of both the O-Se-cis and O-Se-trans conformers are calculated to determine their relative stabilities and the energy barrier for rotation.



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Caption: Workflow for Quantum Chemical (DFT) analysis.

Conclusion

The molecular structure of **2-Selenophenecarboxaldehyde** is that of a planar, aromatic five-membered selenophene ring substituted at the 2-position with a carboxaldehyde group. Its structure is comprehensively defined by a convergence of evidence from synthesis, spectroscopy (NMR, IR, MS), and computational modeling. This detailed structural understanding is the critical foundation upon which its applications in medicinal chemistry and materials science are built, enabling the rational design of novel therapeutics and functional materials.

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